molecular formula C21H25FN2O4S B3009243 1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone CAS No. 946214-77-3

1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone

Cat. No. B3009243
CAS RN: 946214-77-3
M. Wt: 420.5
InChI Key: KAMNAIYGMZSROS-UHFFFAOYSA-N
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Description

The compound 1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone is a derivative of phenylpiperazine, a class of organic compounds known for their various biological activities. The presence of a sulfonyl group and a fluorophenoxy moiety suggests that this compound could have interesting chemical properties and potential as a biological agent.

Synthesis Analysis

The synthesis of related phenylpiperazine derivatives has been explored through electrochemical methods. For instance, the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles has been studied, leading to the formation of new arylthiobenzazoles . Another study demonstrated the electrochemical synthesis of new phenylpiperazine derivatives using arylsulfinic acids as nucleophiles . These methods provide a green chemistry approach, avoiding the use of hazardous reagents and minimizing waste.

Molecular Structure Analysis

The molecular structure of phenylpiperazine derivatives is characterized using various spectroscopic techniques. Proton-nuclear magnetic resonance (1H-NMR), carbon-nuclear magnetic resonance (13C-NMR), and Infra Red (IR) spectral data, along with CHN analysis, are typically employed to confirm the structure of synthesized compounds . These techniques would be essential in analyzing the structure of 1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone.

Chemical Reactions Analysis

Phenylpiperazine derivatives can undergo nucleophilic substitution reactions, as seen in the synthesis of N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine . The electrochemical synthesis methods also involve Michael addition reactions, where the electrochemically generated p-quinone imine reacts with nucleophiles to form the desired products . These reactions are crucial for the functionalization of the phenylpiperazine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylpiperazine derivatives are influenced by their substituents. The introduction of sulfonyl groups and other substituents can affect the solubility, melting point, and biological activity of these compounds. For example, the antibacterial activities of various 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been investigated, showing that specific derivatives exhibit significant antibacterial properties . These properties are important for the potential application of these compounds as antibacterial agents.

Scientific Research Applications

Electrochemical Synthesis

Researchers have explored electrochemical methods to synthesize new phenylpiperazine derivatives, highlighting a green and efficient approach to producing compounds related to "1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone". These methods provide a sustainable pathway for generating complex molecules with potential applications in drug development and materials science (Nematollahi & Amani, 2011).

Analytical Derivatization

A novel sulfonate reagent has been synthesized for use in analytical derivatization in liquid chromatography. This reagent aids in the sensitive detection of analytes and showcases the utility of phenylpiperazine derivatives in enhancing analytical methodologies. The application of such derivatives in analytical chemistry can lead to improvements in the detection and quantification of various substances (Hsin-Lung Wu et al., 1997).

Medicinal Chemistry

In medicinal chemistry, derivatives of the core structure have been synthesized and evaluated for their antibacterial activities, demonstrating the potential of phenylpiperazine derivatives as therapeutic agents. Such research underlines the importance of structural modifications in discovering new drugs with enhanced efficacy and safety profiles (M. Vinaya et al., 2008).

properties

IUPAC Name

1-[4-[4-[3-(4-fluorophenoxy)propylsulfonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-17(25)18-3-7-20(8-4-18)23-11-13-24(14-12-23)29(26,27)16-2-15-28-21-9-5-19(22)6-10-21/h3-10H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMNAIYGMZSROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone

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